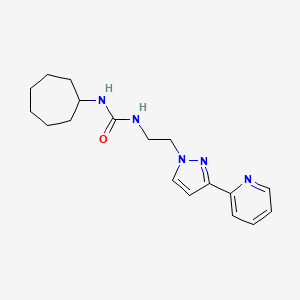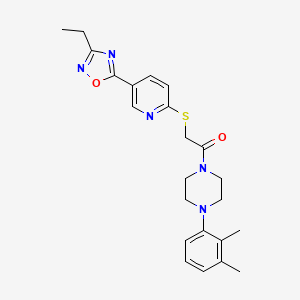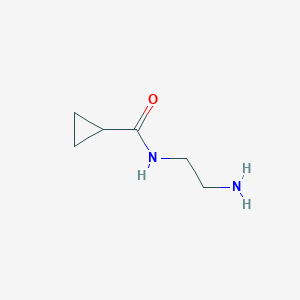
N-(2-aminoethyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of cyclopropane derivatives and their analogs, including N-(2-aminoethyl)cyclopropanecarboxamide, typically involves strategies to form the three-membered cyclopropane ring efficiently while introducing functional groups. Techniques such as cyclopropanation reactions, using diazo compounds or ylide intermediates, have been explored for constructing cyclopropane cores with the desired substitution patterns (Zhu et al., 2016).
Molecular Structure Analysis
The molecular structure of N-(2-aminoethyl)cyclopropanecarboxamide and related compounds has been studied through various analytical methods, including X-ray crystallography and computational chemistry. These studies reveal the conformational preferences of the cyclopropane ring and the spatial arrangement of substituents, which significantly influence the molecule's reactivity and interaction with biological targets (Abele et al., 1999).
Chemical Reactions and Properties
Cyclopropane derivatives engage in a range of chemical reactions, leveraging the ring strain and functional groups for synthetic transformations. For example, the aminoethyl group in N-(2-aminoethyl)cyclopropanecarboxamide can act as a nucleophile in substitution reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. The compound's reactivity is influenced by the presence of the amide, which can affect the electron density and steric environment around the cyclopropane ring (Gopalakrishnan et al., 2016).
Physical Properties Analysis
The physical properties of N-(2-aminoethyl)cyclopropanecarboxamide, including melting point, solubility, and crystalline structure, are critical for its handling and application in various fields. The compact cyclopropane ring contributes to the molecule's stability, while the amide and aminoethyl groups affect its solubility in organic solvents and water (Pokhodylo et al., 2021).
Chemical Properties Analysis
The chemical properties of N-(2-aminoethyl)cyclopropanecarboxamide, such as acidity/basicity, reactivity towards acids and bases, and participation in condensation reactions, are governed by the functional groups attached to the cyclopropane core. The amide linkage and amino group both play significant roles in determining the compound's chemical behavior, especially in biological systems or as part of synthetic routes for the generation of more complex molecules (Liu et al., 2007).
科学的研究の応用
Chemical Synthesis and Process Optimization
A practical kilogram-scale process for a Milnacipran analogue, showcasing the chemical robustness and optimization in the production of cyclopropanecarboxamide derivatives, was developed by Chen Li et al. (2012). This method overcomes the challenges associated with traditional processes, such as safety concerns and low yields, marking a significant improvement in the synthesis of these compounds (Chen Li et al., 2012).
Novel Methodologies in Organic Synthesis
Research by B. Gopalakrishnan et al. (2016) introduced a diastereoselective Pd(II)-catalyzed sp3 C-H arylation followed by ring opening of cyclopropanecarboxamides, leading to the construction of anti β-acyloxy carboxamide derivatives. This innovative approach enables the formation of multiple bonds and stereocontrol, showcasing the compound's utility in complex organic synthesis (B. Gopalakrishnan et al., 2016).
Radiolabeling for Imaging Applications
Mingzhang Gao et al. (2017) explored the synthesis of carbon-11-labeled isonicotinamides, including derivatives of cyclopropanecarboxamides, as potential PET imaging agents for detecting GSK-3 enzyme activity in Alzheimer's disease. This work illustrates the compound's relevance in developing diagnostic tools for neurodegenerative diseases (Mingzhang Gao et al., 2017).
Advancements in Cyclopropane Chemistry
Ramarao Parella et al. (2013) reported on the auxiliary-enabled and Pd(OAc)2-catalyzed direct arylation of C(sp3)-H bonds of cyclopropanes, leading to di- and trisubstituted cyclopropanecarboxamides. This methodology facilitates the assembly of novel cyclopropane scaffolds, contributing to the diversity of synthetic cyclopropane derivatives (Ramarao Parella et al., 2013).
特性
IUPAC Name |
N-(2-aminoethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-3-4-8-6(9)5-1-2-5/h5H,1-4,7H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKJAZWKXFLGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-[(4-methylanilino)-phenylmethylidene]thiourea](/img/structure/B2496391.png)
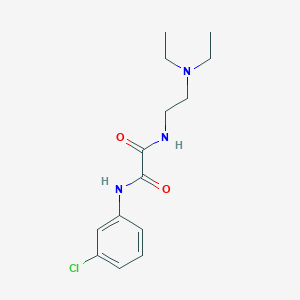

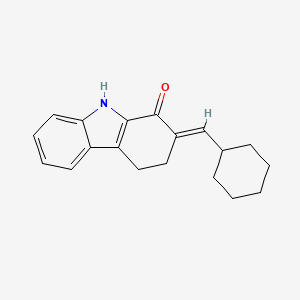
![2-{bis[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2496395.png)
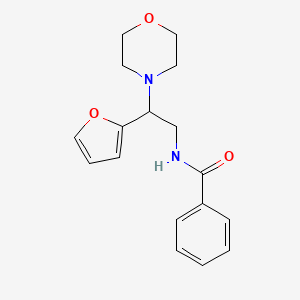
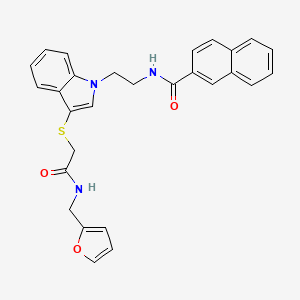
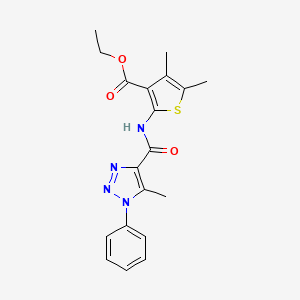
![3-(3-bromophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2496402.png)

